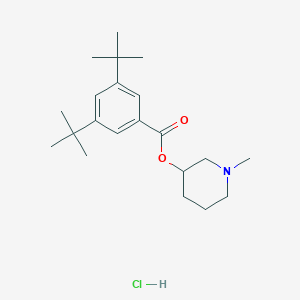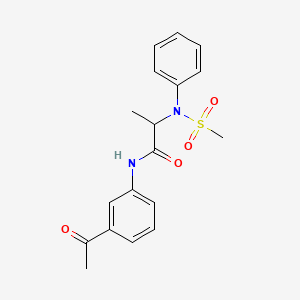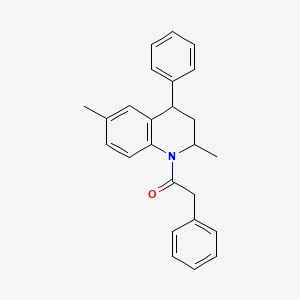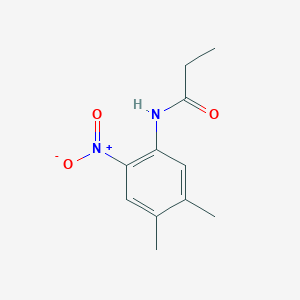![molecular formula C18H15ClN4O2S B4018982 4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018982.png)
4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Vue d'ensemble
Description
4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest within the realm of organic chemistry, particularly in the study of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They have been explored for their potential in various applications, including medicinal chemistry, due to their diverse biological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide, often involves the reaction of appropriate thiosemicarbazides with chloroacetyl derivatives in the presence of base or by exploiting the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety (Mohamed et al., 2020). The synthesis can also include oxidative dimerization of thioamides or carbodiimide condensation reactions (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the one of interest, is characterized by spectroscopic techniques such as IR, ^1H, and ^13C NMR, and mass spectrometry. These techniques help elucidate the compound's chemical structure, providing insights into its molecular interactions and binding mechanisms, particularly with biological targets like DNA (Karthikeyan et al., 2018).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including oxidative dimerization and reactions with electrophilic reagents, leading to the formation of diverse thiadiazoles with potential biological activities. These compounds exhibit a wide range of chemical properties, such as the ability to form complexes with DNA, indicating their potential as therapeutic agents (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in drug design and development. These properties are often determined using techniques like X-ray crystallography and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity, stability, and electronic characteristics, are studied through computational and spectroscopic methods. These compounds exhibit a range of activities, including antimicrobial, anticancer, and antioxidant properties, making them valuable for pharmaceutical applications (Pavlova et al., 2022).
Propriétés
IUPAC Name |
4-acetamido-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)20-15-8-4-13(5-9-15)17(25)21-18-23-22-16(26-18)10-12-2-6-14(19)7-3-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDAYDGHYDDZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)


![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)
![N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide](/img/structure/B4018975.png)
![1-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4018984.png)
![7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4018999.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B4019004.png)
![5-ethyl-4-{[1-(2-thienyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4019011.png)
